

2-Bromo-2'-hydroxyacetophenone physical properties

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Bromo-2'-hydroxyacetophenone

CAS No.: 2491-36-3

Cat. No.: B015216

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Technical Guide: 2-Bromo-2'-hydroxyacetophenone

Physical Properties, Synthetic Utility, and Handling Protocols

Executive Summary

2-Bromo-2'-hydroxyacetophenone (CAS: 2491-38-5), often referred to as 2-hydroxyphenacyl bromide, is a pivotal intermediate in heterocyclic chemistry. Its structural duality—possessing both a nucleophilic phenol and an electrophilic

-bromo ketone—makes it a "linchpin" reagent for synthesizing benzofurans, chromones, and coumarins.

This guide provides a rigorous analysis of its physicochemical profile, validated synthetic workflows, and critical safety protocols required for drug development applications.

Part 1: Chemical Identity & Physical Characterization[1]

The molecule is characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction significantly influences its solubility and

melting point by reducing intermolecular forces.

Physicochemical Data Table

Property	Value / Description	Technical Note
CAS Number	2491-38-5	
Formula		MW: 215.04 g/mol
Appearance	Yellow to greenish crystalline solid	Color deepens upon oxidation/light exposure.
Melting Point	44 – 48 °C	Low MP due to intramolecular H-bonding (chelation).
Boiling Point	~152–158 °C (at 18 Torr)	Decomposes at atmospheric pressure.
Solubility	DCM, EtOAc, Acetone, Ethanol	Poorly soluble in water; hydrolyzes slowly.
Lachrymator	YES	Potent tear-inducing agent. ^[1] Handle in fume hood.

Spectroscopic Validation (Diagnostic Signals)

To validate the identity of synthesized or purchased material, look for these specific NMR signatures.

- ¹H NMR (CDCl₃, 400 MHz):
 - 11.8 – 12.0 ppm (s, 1H): Phenolic -OH (Deshielded by H-bond).
 - 7.5 – 7.8 ppm (m, 2H): Aromatic protons (ortho/para to carbonyl).
 - 6.9 – 7.1 ppm (m, 2H): Aromatic protons (ortho/para to hydroxyl).
 - 4.4 – 4.6 ppm (s, 2H):
(Characteristic singlet).

- Note: The absence of the methyl singlet (~2.6 ppm) of the starting material (2'-hydroxyacetophenone) confirms bromination.

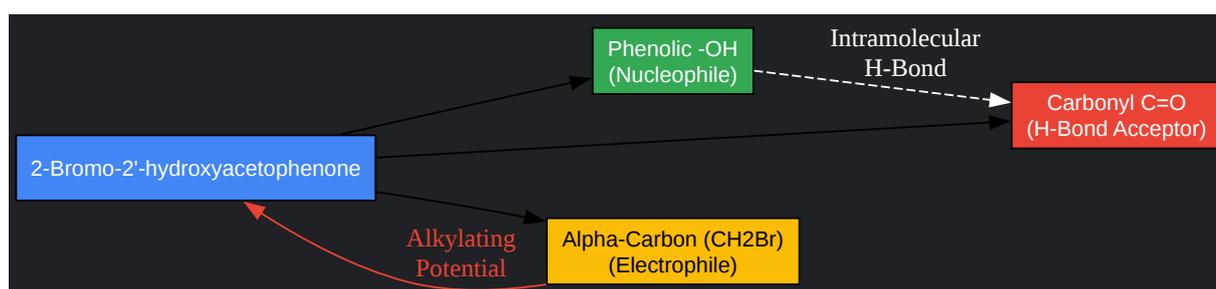
Part 2: Structural Dynamics & Reactivity

Understanding the electron density map of this molecule is crucial for predicting side reactions.

Reactivity Map

The molecule possesses three distinct reactive sites:

- Electrophilic Carbon (α -C): Primary site for nucleophilic substitution (S_N2).
- Electrophilic Carbonyl (C=O): Site for condensation or reduction.
- Nucleophilic Oxygen (Phenol): Activated by base to form a phenoxide anion.



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Figure 1: Structural dynamics showing the intramolecular hydrogen bond and reactive centers.

Part 3: Synthetic Utility & Workflows

Workflow A: Benzofuran Synthesis (Rap-Stoermer Type)

This is the primary application in drug discovery. The reaction involves a base-mediated intramolecular cyclization.

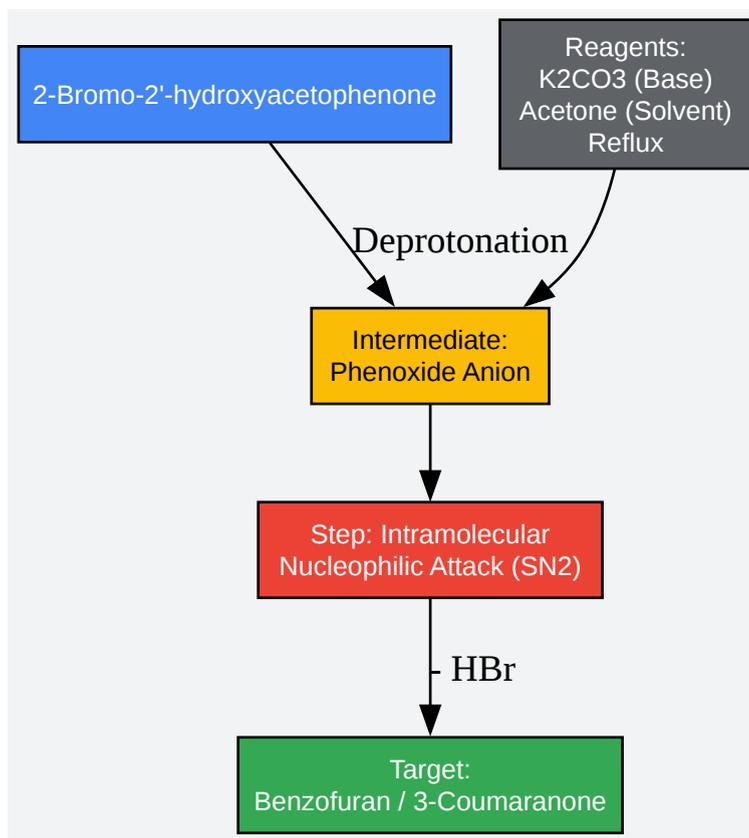
Mechanism:

- Base () deprotonates the phenol.
- The phenoxide attacks the -carbon, displacing bromide (Intramolecular).
- Alternatively: Reaction with an external aldehyde followed by cyclization yields 2-arylbenzofurans.

Experimental Protocol: Synthesis of Benzofuran Derivative

Context: Cyclization of **2-bromo-2'-hydroxyacetophenone** with a substituted phenol or aldehyde.

- Preparation: Dissolve **2-bromo-2'-hydroxyacetophenone** (1.0 eq) in anhydrous Acetone or DMF.
- Base Addition: Add anhydrous Potassium Carbonate (, 2.0 eq).
- Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours.
 - Checkpoint: Monitor TLC for disappearance of the starting material (in 20% EtOAc/Hex).
- Workup: Filter off inorganic salts. Evaporate solvent.
- Purification: Recrystallize from Ethanol or purify via silica gel chromatography.



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Figure 2: Logical pathway for base-mediated cyclization to Benzofuran scaffold.

Part 4: Handling, Safety & Stability

CRITICAL WARNING: This compound is a Lachrymator (tear gas agent) and an Alkylating Agent.

Storage Protocols

- Temperature: Store at 2–8°C (Refrigerate).
- Light: Light-sensitive. Store in amber vials or wrap containers in foil.
- Atmosphere: Hygroscopic. Store under inert gas (or Ar) if possible to prevent hydrolysis to 2,2'-dihydroxyacetophenone.

Acute Exposure Management

- Eyes: Immediate irrigation for 15 minutes.[1] The lachrymatory effect is instant and debilitating.
- Skin: Causes severe burns.[1][2] Wash with soap and water immediately. Do not use ethanol (may increase absorption).
- Spill Cleanup: Do not wipe dry. Neutralize with dilute aqueous ammonia or sodium thiosulfate solution before wiping to deactivate the alkylating bromide.

Part 5: References

- PubChem. (n.d.).[2] **2-Bromo-2'-hydroxyacetophenone** Compound Summary. National Center for Biotechnology Information. [Link](#)
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